4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)-

Description

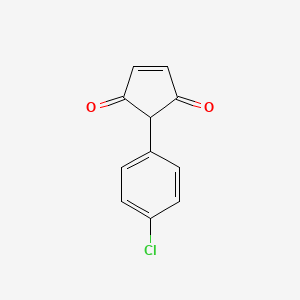

4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- is a cyclopentene dione derivative featuring a para-chlorophenyl substituent at the 2-position of the five-membered ring. Its molecular formula is C₁₁H₇ClO₂, with a molecular weight of 206.63 g/mol (calculated from substituent addition to the parent compound, C₅H₄O₂, MW 96.08 g/mol ). The compound is also known by synonyms such as N-(p-Chlorophenyl)maleimide and chlorophenylpyrroledione .

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClO2 |

|---|---|

Molecular Weight |

206.62 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C11H7ClO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,11H |

InChI Key |

UXMMVKJNSYISSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)C=CC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Aryl Halides

Base-Mediated Condensation

The most widely reported method involves the condensation of 4-cyclopentene-1,3-dione (C₅H₄O₂) with 4-chlorophenyl halides under basic conditions. For example:

- Reagents : Cyclopentenedione, 4-chlorobenzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Mechanism : Nucleophilic substitution at the α-position of the dione, facilitated by deprotonation under basic conditions.

- Yield : 50–65% after purification via column chromatography.

Optimization Factors:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reactions typically proceed at 80–100°C to overcome kinetic barriers.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve aryl halide solubility.

Knoevenagel Condensation Followed by Cyclization

Two-Step Synthesis via Knoevenagel Adducts

This method leverages the reactivity of 4-chlorobenzaldehyde in Knoevenagel condensation with active methylene compounds, followed by cyclization:

- Step 1 : Condensation of 4-chlorobenzaldehyde with dimethyl malonate in ethanol using piperidine as a base, yielding an α,β-unsaturated diketone.

- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to form the cyclopentenedione core.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Step 1 Yield | 72–78% | |

| Step 2 Yield | 65–70% | |

| Total Isolated Yield | 47–55% |

Oxidative Cyclization of 1,3-Diketones

Manganese(III)-Mediated Oxidation

Manganese(III) acetate [Mn(OAc)₃] promotes oxidative cyclization of 1,3-diketones bearing a 4-chlorophenyl group:

- Substrate : 2-(4-chlorophenyl)-1,3-diketone.

- Conditions : Acetic acid, 60°C, 6 hours.

- Yield : 58% with high regioselectivity.

Mechanistic Insight:

The reaction proceeds via single-electron oxidation, generating a radical intermediate that undergoes cyclization to form the five-membered ring.

Functionalization of Preexisting Cyclopentenedione Cores

Friedel-Crafts Alkylation

Direct introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation has been explored:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Base-Mediated Condensation | High atom economy | Requires toxic solvents (DMF) | Moderate |

| Knoevenagel Cyclization | Mild conditions | Multi-step process | Low |

| Oxidative Cyclization | Single-step protocol | Moderate yields | High |

| Cross-Coupling | High selectivity | Costly catalysts | Limited |

Recent Innovations and Patented Methods

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (d, 2H, Ar–H), δ 6.35 (m, 2H, C=CH), δ 3.20 (s, 2H, CO–CH₂–CO) | |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 750 cm⁻¹ (C–Cl) |

Crystallographic Data

- Crystal System : Monoclinic, space group P2₁/c.

- Bond Lengths : C=O (1.21 Å), C–Cl (1.74 Å).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Cyclopentene-1,3-dione derivatives have been explored for their cytotoxic properties against various cancer cell lines. Studies indicate that modifications to the cyclopentene structure can enhance biological activity. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell growth, particularly against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several synthesized derivatives of 4-Cyclopentene-1,3-dione on human tumor cell lines. The results demonstrated varying degrees of growth inhibition, highlighting the potential for developing new anticancer agents based on this compound .

Agricultural Chemistry

The compound has been identified as having herbicidal properties. Specifically, derivatives of 4-Cyclopentene-1,3-dione are effective in controlling grassy monocotyledonous weeds. These compounds can be formulated into herbicidal compositions that target unwanted plant growth without harming crops .

Herbicidal Activity

Research indicates that the chlorophenyl substitution enhances the herbicidal efficacy of cyclopentenedione derivatives. This makes them suitable candidates for developing environmentally friendly herbicides that can be used in agricultural settings to improve crop yields while managing weed populations .

Material Science

The unique structural features of 4-Cyclopentene-1,3-dione allow it to be utilized in the synthesis of advanced materials. Its ability to form stable polymers and complexes can be exploited in creating new materials with specific properties for applications in electronics and coatings.

Example: Polymer Synthesis

Recent advancements in polymer chemistry have utilized cyclopentenedione derivatives to synthesize novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in high-performance coatings and electronic devices .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against various cell lines | Development of new therapeutic agents |

| Agricultural Chemistry | Herbicidal properties targeting grassy weeds | Improved crop yields and sustainable farming |

| Material Science | Synthesis of polymers with enhanced properties | High-performance materials for electronics |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Structural Comparison of Cyclic Dione Derivatives

Key Observations :

- Ring Size and Strain : The cyclopentene dione core introduces ring strain, enhancing reactivity in Michael additions and aldol reactions compared to six-membered cyclohexane diones .

- Substituent Effects : The 4-chlorophenyl group in the title compound increases lipophilicity and may improve binding to hydrophobic enzyme pockets, as seen in antifungal and enzyme inhibition studies .

Table 2: Antifungal Activity of Cyclic Diones

Notes:

Biological Activity

4-Cyclopentene-1,3-dione, 2-(4-chlorophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer and antifungal activities, as well as insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclopentene ring with two carbonyl groups at the 1 and 3 positions and a para-chlorophenyl substituent at the 2 position. Its molecular formula is CHClO, with a molecular weight of approximately 220.63 g/mol. The presence of electron-withdrawing groups significantly influences its reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of 4-cyclopentene-1,3-dione exhibit notable anticancer properties. For instance:

- Cytotoxic Effects : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, novel arylated cyclopentene-1,3-diones demonstrated significant cytotoxicity against A375 (human melanoma) and A549 (human lung adenocarcinoma) cell lines, with IC values reported as low as 5.7 µM for A375 cells .

- Mechanism of Action : The mechanism underlying these effects appears to involve the inhibition of cell proliferation through the induction of apoptosis in cancer cells. The compounds may also interfere with angiogenesis by inhibiting endothelial cell proliferation stimulated by vascular endothelial growth factor (VEGF) .

Antifungal Activity

In addition to anticancer properties, 4-cyclopentene-1,3-dione derivatives have been identified as potential antifungal agents :

- Inhibition of Chitin Synthesis : A study highlighted that 4-cyclopentene-1,3-dione acts as a potent inhibitor of chitin synthesis in pathogenic fungi, which is crucial for their cell wall integrity. This property makes it a candidate for treating fungal infections that exhibit resistance to existing antifungal drugs .

Summary of Biological Activities

The following table summarizes the biological activities associated with 4-cyclopentene-1,3-dione and its derivatives:

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds derived from 4-cyclopentene-1,3-dione exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, one study reported an IC value of less than 10 µM for A549 cells .

- Antifungal Efficacy : A bioactivity-guided metabolite profiling study identified 4-cyclopentene-1,3-dione as a potent inhibitor against fungal pathogens, showcasing its potential in agricultural applications to combat resistant strains .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts favorably with key enzymes involved in cancer progression and fungal growth, providing a rationale for its observed activities .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-4-cyclopentene-1,3-dione?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions or functionalization of cyclopentene-dione scaffolds. Key steps include:

- Starting Materials : 4-Cyclopentene-1,3-dione derivatives (e.g., 2-methoxymethylene-4-cyclopentene-1,3-dione) as intermediates.

- Reaction Conditions : Use of electrophilic aromatic substitution with 4-chlorophenyl groups under controlled pH and temperature.

- Purification : Column chromatography or recrystallization for isolating the target compound .

- Characterization : Confirm purity via melting point analysis (mp 160–164°C for related chlorophenyl cyclopentane derivatives) and spectroscopic methods (NMR, IR) .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length = 0.004 Å in chlorophenyl derivatives) .

- Spectroscopy :

- Mass Spectrometry : Validate molecular weight (e.g., CHClO derivatives show M+ peaks at ~224 m/z) .

Q. What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., cyclopentene derivatives decompose above 200°C).

- DSC : Identify phase transitions (e.g., glass transitions or melting points).

- Reference Data : Compare with thermochemical properties of structurally similar compounds (e.g., ΔfH°gas = 15 kJ/mol for 4-methylcyclopentene) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare bond lengths/angles with XRD data (e.g., deviations >0.02 Å indicate experimental vs. computational discrepancies) .

- Energy Profiling : Analyze reaction pathways for synthetic intermediates to identify kinetic vs. thermodynamic product dominance .

- Validation : Use experimental NMR chemical shifts to refine computational models (e.g., GIAO method for NMR prediction) .

Q. What strategies optimize regioselectivity in derivatization reactions of the 1,3-dione moiety?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in dihydroxycyclopentene derivatives).

- Catalysis : Use Lewis acids (e.g., AlCl) to direct electrophilic substitution at the 2-position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the dione carbonyls .

Q. How does the 4-chlorophenyl substituent influence bioactivity in related compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of chlorophenyl vs. fluorophenyl analogs (e.g., antimicrobial assays against E. coli and S. aureus).

- Mechanistic Probes : Use fluorescence quenching to study interactions with bacterial membranes .

- Reference Data : Chlorophenyl groups enhance lipophilicity, improving cell membrane penetration in anticancer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.